6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine
Description
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, an ethynyl group at position 5, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-5-ethynyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-6(8)10-4(2)11-7(5)9/h1H,2H3,(H2,9,10,11) |
InChI Key |
UNOJBKYKNURKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with ethynylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the ethynyl group to form different functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine can be achieved through various methodologies, including cross-coupling reactions. A notable method involves the Sonogashira coupling, which allows for the introduction of ethynyl groups into pyrimidine derivatives. This process typically utilizes palladium catalysts to facilitate the reaction between terminal alkynes and halogenated pyrimidines .
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chlorine and methyl groups have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of a chlorine atom at specific positions has been linked to increased antibacterial activity, making these compounds potential candidates for developing new antimicrobial agents .
Pharmacological Potential
This compound has been investigated for its role as a modulator of certain receptors in the central nervous system. Specifically, it has been studied in relation to metabotropic glutamate receptors (mGluRs), which are implicated in various neurodegenerative and psychiatric disorders. Compounds that target mGluR5 have shown promise in preclinical studies for treating conditions such as anxiety and schizophrenia, suggesting that this compound could be beneficial in similar therapeutic contexts .
Case Studies and Research Findings
- Neuropharmacology : A study evaluated the binding affinity of related compounds to mGluR5, revealing that modifications in the pyrimidine ring significantly affect receptor interaction. The compound demonstrated a favorable pharmacokinetic profile, indicating its potential for further development as a therapeutic agent .
- Antibacterial Activity : Another study focused on the synthesis of chlorinated pyrimidine derivatives, including this compound. The results showed increased antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of chlorine substitution in enhancing efficacy against resistant bacterial strains .
- Inhibitory Studies : Research has also explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to obesity and inflammation. The findings suggest that it may modulate inflammatory responses through pathways involving transcription factors such as NF-kB, which are crucial in the context of metabolic diseases .
Mechanism of Action
The mechanism of action of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a mimic of nucleic acid components, thereby interfering with biological processes such as DNA replication or protein synthesis. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Ethynyl vs. This may influence reactivity in cross-coupling reactions or interactions with biological targets .
- Steric Effects: Bulkier substituents (e.g., iodo, methylsulfanyl) reduce solubility but improve binding affinity in enzyme pockets, as seen in methionine aminopeptidase inhibitors .
- Aromatic Interactions : Compounds with aryl groups (e.g., phenyl, fluorophenyl) exhibit π-π stacking and hydrogen bonding, critical for crystal packing and stability .
Biological Activity
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and results from various studies.
Synthesis and Structure
The synthesis of this compound typically involves the introduction of an ethynyl group at the 5-position of the pyrimidine ring, alongside a chlorine atom at the 6-position. Various synthetic routes have been explored, including Sonogashira cross-coupling reactions, which have been employed to attach the ethynyl moiety effectively.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, impacting various biological pathways. Notably, its interaction with potassium channels has been highlighted as a potential mechanism through which it exerts its effects .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, with notable cytotoxic effects observed in assays measuring cell viability and proliferation. For instance, compounds structurally related to this pyrimidine derivative have shown moderate to high activity against various cancer types, indicating a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses significant activity against a range of bacterial strains. The mechanism underlying this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Emerging evidence points towards anti-inflammatory properties associated with this compound. Research has indicated that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against HeLa cells (IC50 = 10 µM) | MTT assay |
| Study B | Showed antibacterial activity against Staphylococcus aureus (MIC = 15 µg/mL) | Broth microdilution method |
| Study C | Reported anti-inflammatory effects with a reduction in IL-6 levels by 60% | ELISA assay |
Comparative Analysis
When compared to similar compounds, such as 5-Ethynyl-2-methylpyridin-4-amine, this compound exhibits distinct biological profiles due to its unique structural modifications. The presence of the ethynyl group enhances its reactivity and biological interactions, making it a valuable candidate for further drug development .
Q & A
Q. How can the synthesis of 6-Chloro-5-ethynyl-2-methylpyrimidin-4-amine be optimized for higher yield and purity?
Methodological Answer: Optimization involves systematic screening of reaction parameters. For example, chlorination of precursor compounds (e.g., using POCl₃ or SOCl₂) should be monitored via TLC or HPLC to track intermediate formation . Subsequent functionalization (e.g., ethynyl group introduction) may require palladium-catalyzed cross-coupling under inert conditions. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) for chlorination .
- Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for Sonogashira couplings .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions .
Design of Experiments (DoE) using factorial or response surface methodologies can reduce trial-and-error approaches, as demonstrated in pyrimidine derivative synthesis .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond angles and confirms regiochemistry. For example, Cieplik et al. used this to validate pyrimidine core geometries .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Kinase Inhibition : Screen against Src/Abl kinases using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., α7 nAChR) to assess binding affinity (Kᵢ values) .
Include positive controls (e.g., imatinib for kinase inhibition) and validate results across triplicate experiments.
Advanced Research Questions
Q. How can computational methods assist in designing derivatives with improved pharmacological properties?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO) and reactive sites for functionalization .
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina. For example, Cieplik et al. correlated pyrimidine substituent orientations with α1-adrenoceptor antagonism .
- Machine Learning : Train models on existing SAR data to prioritize derivatives with predicted high activity/low toxicity .
ICReDD’s integrated computational-experimental workflows exemplify this approach, reducing development time by 30–50% .
Q. What strategies are effective in elucidating the reaction mechanism of ethynyl group introduction at the 5-position?
Methodological Answer:
- Isotopic Labeling : Use deuterated ethynyl precursors (e.g., HC≡CD) to track incorporation via mass spectrometry .
- Kinetic Studies : Monitor reaction progress under varied conditions (temperature, catalyst) to derive rate laws.
- Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., Pd-alkynyl complexes) for characterization .
Evidence from analogous Sonogashira couplings suggests a oxidative addition-transmetallation-reductive elimination pathway .
Q. How should researchers address contradictions in reported biological activities of related pyrimidine derivatives?
Methodological Answer:
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. ATP-luciferase) and purity verification (HPLC ≥95%) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase IC₅₀ values) to identify outliers and confounding factors .
- Structural Re-evaluation : Confirm compound identity via crystallography; minor structural variations (e.g., chloro vs. methyl positioning) drastically alter activity .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace ethynyl with cyano or methyl groups) and test bioactivity .
- 3D-QSAR : Build CoMFA or CoMSIA models using aligned molecular fields and activity data .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at C4) using software like MOE .
Cieplik et al. demonstrated SAR for pyrimidine derivatives by correlating substituent bulk with α1-adrenoceptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
